molecular formula C6H14ClNO3 B6208262 2-amino-3-hydroxyhexanoic acid hydrochloride CAS No. 2703774-87-0

2-amino-3-hydroxyhexanoic acid hydrochloride

Cat. No.: B6208262
CAS No.: 2703774-87-0
M. Wt: 183.6
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Description

2-amino-3-hydroxyhexanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO3 It is a derivative of hexanoic acid, featuring both an amino group and a hydroxyl group on its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-hydroxyhexanoic acid hydrochloride can be achieved through several methods. One notable method involves the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. This reaction is facilitated by the use of L-proline as a temporary tether, which directs both the stereochemistry and the regiochemistry of the cycloaddition . The process involves an eight-step sequence starting from sorbic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-hydroxyhexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield hexanoic acid derivatives, while reduction of the amino group can produce hexylamines.

Scientific Research Applications

2-amino-3-hydroxyhexanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxyhexanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-hydroxybenzoic acid hydrochloride
  • 2-amino-3-hydroxybutanoic acid hydrochloride
  • 2-amino-3-hydroxyhexanoic acid

Uniqueness

2-amino-3-hydroxyhexanoic acid hydrochloride is unique due to its specific combination of functional groups and its structural configuration. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

2703774-87-0

Molecular Formula

C6H14ClNO3

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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